![molecular formula C8H7NS B13660814 4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)
4-Methylbenzo[d]isothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzo[d]isothiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzo[d]isothiazole typically involves the formation of the isothiazole ring through various cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions . Another approach involves the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole .
Industrial Production Methods: Industrial production of this compound may involve metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, to deliver densely decorated isothiazoles bearing various sensitive functional groups . These methods are designed to be scalable and efficient for large-scale production.
化学反応の分析
Types of Reactions: 4-Methylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organolithium compounds are employed.
Major Products: The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, and isothiazolines .
科学的研究の応用
4-Methylbenzo[d]isothiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Methylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
Thiazole: A five-membered ring containing sulfur and nitrogen atoms, similar to isothiazole.
Benzisothiazole: A benzo-fused isothiazole with similar biological activities.
Isoxazole: Another five-membered heterocyclic compound with oxygen and nitrogen atoms.
Uniqueness: 4-Methylbenzo[d]isothiazole is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to other isothiazoles and related heterocycles .
特性
分子式 |
C8H7NS |
|---|---|
分子量 |
149.21 g/mol |
IUPAC名 |
4-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H7NS/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3 |
InChIキー |
HXHHGUVSEOTDMD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=NSC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


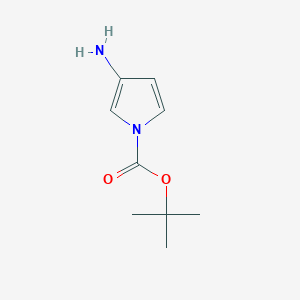
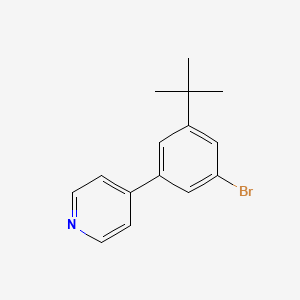

![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)
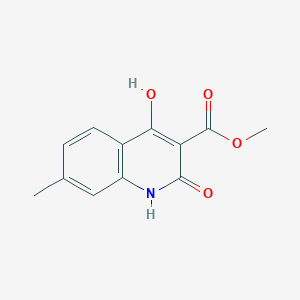

![[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
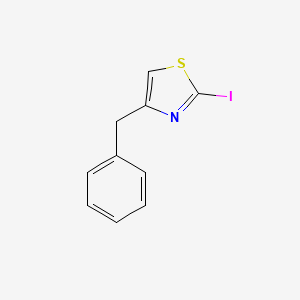
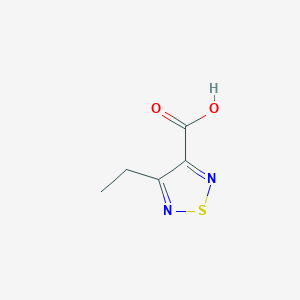
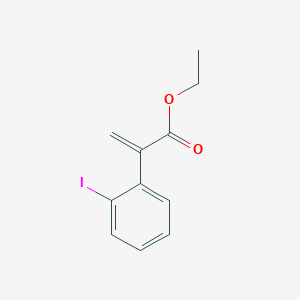

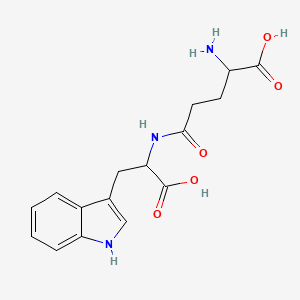
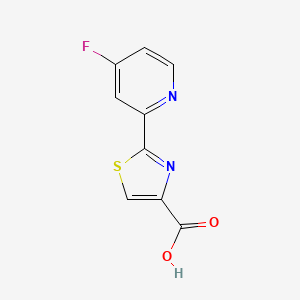
![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
